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molecular formula C10H20N2O4 B3054428 methyl N-[6-(methoxycarbonylamino)hexyl]carbamate CAS No. 6030-54-2

methyl N-[6-(methoxycarbonylamino)hexyl]carbamate

Cat. No. B3054428
M. Wt: 232.28 g/mol
InChI Key: DXZCANUBKZARPR-UHFFFAOYSA-N
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Patent
US08765993B2

Procedure details

In a reinforced glass reactor with a capacity of 5 ml 2 ml of dimethyl carbonate and 150 mg of 1,6-dinitrohexane and 100 mg of Au/CeO2 (1 wt % gold relative to cerium) are introduced. The reactor is closed and purged with N2 to remove oxygen from the solution. Then the reactor is charged at 15 bars of hydrogen and immersed in a silicone bath preheated at 90° C. The suspension is magnetically stirred for 8 hrs. After this time, the reactor is discharged at atmospheric pressure, opened and the mixture is filtered. A gas chromatography analysis revealed the presence of 1,6-bis (methoxycarbonylamino) hexane in an 85% yield.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
Au CeO2
Quantity
100 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:4][CH3:5])OC.[N+:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][N+:16]([O-])=O)([O-])=O>>[CH3:5][O:4][C:1]([NH:7][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][NH:16][C:1]([O:4][CH3:5])=[O:6])=[O:6]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
150 mg
Type
reactant
Smiles
[N+](=O)([O-])CCCCCC[N+](=O)[O-]
Name
Au CeO2
Quantity
100 mg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The suspension is magnetically stirred for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor is closed
CUSTOM
Type
CUSTOM
Details
purged with N2
CUSTOM
Type
CUSTOM
Details
to remove oxygen from the solution
ADDITION
Type
ADDITION
Details
Then the reactor is charged at 15 bars of hydrogen
CUSTOM
Type
CUSTOM
Details
immersed in a silicone bath
CUSTOM
Type
CUSTOM
Details
preheated at 90° C
FILTRATION
Type
FILTRATION
Details
the mixture is filtered

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
COC(=O)NCCCCCCNC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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